molecular formula C9H14BrN3O2S B3369515 Pyridoxine-5-isothiuronium bromide CAS No. 23679-46-1

Pyridoxine-5-isothiuronium bromide

Cat. No.: B3369515
CAS No.: 23679-46-1
M. Wt: 308.2 g/mol
InChI Key: LQHQIUUOLFXMNI-UHFFFAOYSA-N
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Description

Pyridoxine-5-isothiuronium bromide is a derivative of pyridoxine, which is one of the forms of vitamin B6. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Pyridoxine itself is a water-soluble vitamin that plays a crucial role in numerous biochemical processes, including amino acid metabolism and neurotransmitter synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine-5-isothiuronium bromide typically involves the reaction of pyridoxine with isothiuronium bromide under controlled conditions. The process may include steps such as condensation, cyclization, and purification to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine-5-isothiuronium bromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxal or pyridoxamine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pyridoxine-5-isothiuronium bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyridoxine-5-isothiuronium bromide involves its conversion to pyridoxal 5-phosphate, the active form of vitamin B6. This conversion is catalyzed by enzymes such as pyridoxal kinase and pyridoxine 5’-phosphate oxidase. Pyridoxal 5-phosphate acts as a coenzyme in various biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogenolysis. It binds to specific enzymes and facilitates their catalytic activity by stabilizing reaction intermediates and transition states .

Comparison with Similar Compounds

Pyridoxine-5-isothiuronium bromide can be compared with other similar compounds, such as:

    Pyridoxine hydrochloride: A common form of vitamin B6 used in supplements and pharmaceuticals.

    Pyridoxal 5-phosphate: The active form of vitamin B6 that acts as a coenzyme in various biochemical reactions.

    Pyridoxamine: Another form of vitamin B6 involved in amino acid metabolism.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit unique biological activities.

Properties

IUPAC Name

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.BrH/c1-5-8(14)7(3-13)6(2-12-5)4-15-9(10)11;/h2,13-14H,3-4H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHQIUUOLFXMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946489
Record name [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23679-46-1
Record name Pyridoxine-5-isothiuronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023679461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine-5-isothiuronium bromide
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Reactant of Route 5
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Reactant of Route 6
Pyridoxine-5-isothiuronium bromide

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